N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (EDT) is a chemical compound commonly used in laboratory experiments due to its wide range of applications. EDT has been found to be useful in a variety of scientific research applications, from drug discovery to biochemistry and physiology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 4-ethoxyaniline with carbon disulfide and sodium hydroxide to form 4-ethoxyphenyl dithiocarbamate. This intermediate is then reacted with bromine and ammonia to form the final product.
Starting Materials
4-ethoxyaniline, carbon disulfide, sodium hydroxide, bromine, ammonia
Reaction
Step 1: React 4-ethoxyaniline with carbon disulfide and sodium hydroxide to form 4-ethoxyphenyl dithiocarbamate., Step 2: React 4-ethoxyphenyl dithiocarbamate with bromine and ammonia to form N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.
Mechanism Of Action
The mechanism of action of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not well understood, but it is believed to be involved in a variety of biochemical and physiological processes. It is thought to interact with a variety of proteins and enzymes, which could potentially lead to changes in the body’s metabolism and physiology.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine are not well understood, but it is thought to interact with a variety of proteins and enzymes. In addition, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This could potentially lead to changes in the body’s metabolism and physiology.
Advantages And Limitations For Lab Experiments
The use of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. In addition, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be used as a catalyst for chemical reactions and as a precursor for the synthesis of other compounds. However, there are some limitations to the use of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in laboratory experiments. It is not soluble in water, and it is not very stable in acidic or basic solutions.
Future Directions
The future of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in scientific research is promising. It has potential applications in drug discovery, biochemistry, and physiology research. In addition, further research could be conducted to better understand the biochemical and physiological effects of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and to develop new methods for its synthesis and use. Additionally, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine could be used to develop new catalysts for chemical reactions, and as a precursor for the synthesis of other compounds. Finally, further research could be conducted to explore the potential applications of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in other areas, such as materials science and nanotechnology.
Scientific Research Applications
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been used in a variety of scientific research applications due to its wide range of applications. It has been used in drug discovery, as a precursor for the synthesis of other compounds, and as a catalyst for chemical reactions. In addition, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been used in biochemistry and physiology research to study the effects of various compounds on the body.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-14-10-5-3-9(4-6-10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSBGMCQHLKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
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